molecular formula C9H5BrO6 B1367538 2-Bromobenzene-1,3,5-tricarboxylic acid CAS No. 13520-03-1

2-Bromobenzene-1,3,5-tricarboxylic acid

Cat. No. B1367538
CAS RN: 13520-03-1
M. Wt: 289.04 g/mol
InChI Key: FLDATZLQLJIBDG-UHFFFAOYSA-N
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Description

2-Bromobenzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9H5BrO6 . It is a derivative of trimesic acid, also known as benzene-1,3,5-tricarboxylic acid .


Synthesis Analysis

The synthesis of 2-Bromobenzene-1,3,5-tricarboxylic acid or its derivatives involves multiple steps. For instance, 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene . The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene crystallizes from petroleum ether in its C3h structure .


Molecular Structure Analysis

The molecular structure of 2-Bromobenzene-1,3,5-tricarboxylic acid is characterized by the presence of a bromine atom attached to the benzene ring, along with three carboxylic acid groups . The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene exists at room temperature in two isomeric forms: 3a

Scientific Research Applications

Structural and Thermal Properties

2-Bromobenzene-1,3,5-tricarboxylic acid (1) and its ester analogue have been synthesized and analyzed for their structural and thermal properties. The acid crystallizes with water in a layer structure, forming strong hydrogen bonds. The bromine substitution forces the carboxylic acid out of the plane, hindering typical network formation observed in trimesic acid. The trimethyl ester analogue, however, forms solvent-free molecular layers in the absence of strong hydrogen bonding due to esterification (Münch et al., 2014).

Application in Metal-Organic Frameworks

Sulfonic acid analogs of trimesic acid, derived from bromobenzene derivatives, have been used for constructing metal-organic frameworks (MOFs) with copper(II) centers. These MOFs exhibit enhanced thermal stability (up to 400°C) compared to conventional carboxylate MOFs, demonstrating the potential of bromobenzene derivatives in creating robust MOFs (Mietrach et al., 2009).

Synthesis of Versatile Molecular Scaffolds

Compounds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene have been synthesized starting from bromobenzene derivatives, serving as scaffolds for various molecular receptors. This demonstrates the utility of bromobenzene derivatives in the preparation of complex organic compounds with potential applications in chemistry and materials science (Wallace et al., 2005).

Catalysis and Chemical Reactions

Bromobenzene derivatives have been used in studies exploring various chemical reactions and catalytic processes. For instance, the carbonylation of bromobenzene in a biphasic medium catalyzed by water-soluble palladium complexes is a notable example. Such research helps in understanding and developing new catalytic reactions and processes (Monteil & Kalck, 1994).

Crosslinking in Polymer Chemistry

Trifunctional bromomethyls derived from bromobenzene have been used for crosslinking polybenzimidazole membranes in high-temperature proton exchange membrane fuel cells. This highlights their role in enhancing the stability and efficiency of materials used in energy technologies (Yang et al., 2018).

properties

IUPAC Name

2-bromobenzene-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDATZLQLJIBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzene-1,3,5-tricarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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